methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate
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Overview
Description
methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate is a chemical compound with the molecular formula C14H19BO4. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate typically involves the reaction of 2-isopropyl-4-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield alcohols or alkanes.
Substitution: The boronate group can be substituted with various nucleophiles to form different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate is widely used in scientific research for its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of polymers, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Isopropyl pinacol borate
Uniqueness
Compared to similar compounds, methyl 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)benzoate offers unique advantages such as higher stability and reactivity. Its specific structure allows for selective reactions, making it a preferred choice in complex organic syntheses .
Properties
Molecular Formula |
C17H25BO4 |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
methyl 2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C17H25BO4/c1-11(2)14-10-12(8-9-13(14)15(19)20-7)18-21-16(3,4)17(5,6)22-18/h8-11H,1-7H3 |
InChI Key |
ZUPFQMPCQVZORU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C(C)C |
Origin of Product |
United States |
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